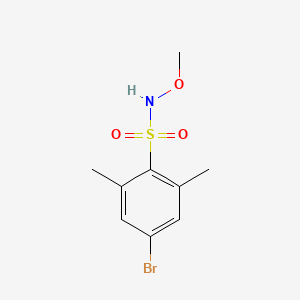

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-6-4-8(10)5-7(2)9(6)15(12,13)11-14-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWQBYOFBXZOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NOC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223819 | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-10-2 | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide: Properties, Synthesis, and Reactivity

A Predictive Analysis for Drug Discovery and Chemical Research

Disclaimer: The subject of this technical guide, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, is a compound with limited to no direct references in the current scientific literature. Therefore, this document presents a predictive analysis of its chemical properties, synthesis, and reactivity. The information herein is extrapolated from established chemical principles and the known characteristics of structurally analogous compounds. All proposed experimental protocols should be approached with the standard safety precautions and preliminary small-scale trials appropriate for novel chemical entities.

Introduction

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and anti-inflammatory drugs.[1][2] The incorporation of diverse substituents onto the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a novel, yet uncharacterized, derivative: 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide.

The unique structural features of this molecule—a sterically hindered 2,6-dimethylphenyl ring, a 4-bromo substituent, and an N-methoxy group—suggest a rich and complex chemical profile. The 2,6-dimethyl substitution is known to enforce a specific conformational orientation of the sulfonyl group relative to the phenyl ring, which can significantly influence receptor binding and metabolic stability.[3] The 4-bromo atom serves as a useful synthetic handle for further functionalization via cross-coupling reactions and also impacts the electronic properties of the aromatic system. The N-methoxy group is of particular interest as it can modulate the acidity of the sulfonamide proton, influence hydrogen bonding capabilities, and potentially serve as a precursor to N-centered radicals or nitrenes.[4][5]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework for understanding and utilizing 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide. We will explore its predicted physicochemical properties, propose detailed synthetic routes, and discuss its expected reactivity, all grounded in analogous examples from the chemical literature.

Predicted Physicochemical Properties

The anticipated physicochemical properties of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide are summarized in the table below. These values are calculated based on its chemical structure and are provided to guide experimental design, including solvent selection for reactions and purification, as well as to offer preliminary insights into its potential as a drug-like molecule.[6]

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₂BrNO₃S | |

| Molecular Weight | 294.17 g/mol | |

| Appearance | Colorless to pale yellow solid | Based on similar N-substituted benzenesulfonamides. |

| Melting Point | 120-140 °C (estimated) | Broad range estimated due to the lack of direct analogs. |

| Solubility | Soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone, Acetonitrile); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | General solubility profile for aryl sulfonamides.[7] |

| logP (octanol/water) | ~2.5 - 3.5 (estimated) | Indicative of good membrane permeability. |

| pKa | ~9-10 (estimated for N-H) | The N-methoxy group is expected to slightly decrease the acidity compared to an unsubstituted sulfonamide. |

Proposed Synthesis

Two primary synthetic routes are proposed for the preparation of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: From 2,6-Dimethylaniline

This is likely the most reliable route, starting from the commercially available 2,6-dimethylaniline. The key steps involve the protection of the amine, electrophilic bromination, conversion to the sulfonyl chloride, and finally, reaction with methoxyamine.

Experimental Protocol: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide via Route 1

Step 1: Synthesis of 4-Bromo-2,6-dimethylaniline

-

To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-bromo-2,6-dimethylaniline.[8]

Step 2: Synthesis of 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride

-

To a cooled (0 °C) solution of 4-bromo-2,6-dimethylaniline (1.0 eq) in concentrated hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

-

Add the cold diazonium salt solution to the sulfur dioxide solution and stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride. This intermediate can often be used in the next step without further purification.

Step 3: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

-

Dissolve 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

-

Add methoxyamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (2.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography to yield the final compound.[9]

Route 2: From 1-Bromo-3,5-dimethylbenzene

An alternative approach involves the direct sulfonation of commercially available 1-bromo-3,5-dimethylbenzene. The key challenge in this route is controlling the regioselectivity of the sulfonation reaction.

Experimental Protocol: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide via Route 2

Step 1: Sulfonation of 1-Bromo-3,5-dimethylbenzene

-

Add 1-bromo-3,5-dimethylbenzene (1.0 eq) to fuming sulfuric acid (oleum) or chlorosulfonic acid at 0 °C.

-

Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for several hours. The ortho- and para-directing effects of the methyl groups and the meta-directing effect of the bromo group will likely lead to a mixture of isomers. The desired 4-bromo-2,6-dimethylbenzenesulfonic acid should be a major product.

-

Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid.

-

Filter the solid and wash with cold water.

Step 2: Conversion to Sulfonyl Chloride

-

Treat the crude sulfonic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.[10]

-

Heat the mixture under reflux until the evolution of gas ceases.

-

Remove the excess chlorinating agent by distillation under reduced pressure to obtain the crude 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride.

Step 3: Sulfonamide Formation

-

Follow the same procedure as in Step 3 of Route 1.

Predicted Reactivity and Synthetic Utility

The reactivity of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is expected to be dictated by its three key structural components: the sterically hindered brominated aromatic ring, the sulfonamide linkage, and the N-methoxy group.

Reactions at the Aromatic Ring

The 4-bromo substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for derivatization.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base would lead to the corresponding 4-aryl or 4-vinyl derivatives.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium or copper catalyst would yield 4-amino derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts would afford 4-alkynyl derivatives.

The steric hindrance from the two ortho-methyl groups may necessitate the use of specialized ligands (e.g., bulky phosphine ligands) and potentially higher reaction temperatures to achieve good yields in these cross-coupling reactions.[11][12]

Reactivity of the N-Methoxy-Sulfonamide Group

The N-O bond in N-alkoxysulfonamides is a key feature influencing their reactivity.

-

N-Deprotection/Transformation: The N-methoxy group could potentially be cleaved under reductive conditions to yield the corresponding primary sulfonamide, 4-bromo-2,6-dimethylbenzenesulfonamide.

-

Radical Reactions: Under appropriate conditions (e.g., photolysis or with radical initiators), homolytic cleavage of the N-O bond could generate an N-sulfonyl radical, which could participate in various addition and cyclization reactions.

-

Nitrene Precursor: N-alkoxyamides can serve as precursors to acyl nitrenes.[6] It is plausible that N-methoxysulfonamides could similarly generate sulfonylnitrenes upon activation, which are highly reactive intermediates for C-H amination and aziridination reactions.

Influence of Steric Hindrance

The 2,6-dimethyl groups will play a significant role in the molecule's reactivity.[13] They will sterically shield the sulfonyl group, potentially hindering reactions that require nucleophilic attack at the sulfur atom. This steric hindrance can also influence the rotational barrier around the Ar-S bond, locking the molecule into a preferred conformation, which can be advantageous in the design of specific receptor ligands.

Potential Applications in Drug Discovery

Given the prevalence of the benzenesulfonamide scaffold in marketed drugs, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.

-

Enzyme Inhibitors: Many sulfonamides are known to be potent inhibitors of enzymes such as carbonic anhydrases and cyclooxygenases (COX).[14] The unique substitution pattern of the target molecule could lead to novel inhibitors with improved selectivity or potency.

-

Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs.[15] New derivatives are continually being explored to combat antibiotic resistance.

-

Anticancer Agents: A number of sulfonamide-containing compounds have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[16]

-

Scaffold for Library Synthesis: The 4-bromo substituent provides an excellent anchor point for combinatorial library synthesis, allowing for the rapid generation of a diverse set of analogs for high-throughput screening.

The 2,6-dimethyl substitution pattern, in particular, can be exploited to design molecules with restricted conformations, which may lead to higher binding affinities for their biological targets.

Predicted Spectroscopic Analysis

The following are predictions for the key spectroscopic features of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, which will be crucial for its characterization upon successful synthesis.

-

¹H NMR (in CDCl₃):

-

Aromatic protons: A singlet in the range of δ 7.2-7.5 ppm (2H).

-

Methoxy protons (N-O-CH₃): A singlet around δ 3.8-4.2 ppm (3H).

-

Methyl protons (Ar-CH₃): A singlet around δ 2.4-2.7 ppm (6H).

-

Sulfonamide proton (N-H): A broad singlet, the chemical shift of which will be concentration-dependent, likely in the range of δ 7.5-8.5 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic carbons: Signals in the range of δ 120-145 ppm. The carbon bearing the bromine atom would be expected around δ 120-125 ppm, while the carbons bearing the methyl groups would be around δ 138-142 ppm. The carbon attached to the sulfonyl group would be at the lower end of this range.

-

Methoxy carbon (N-O-CH₃): A signal around δ 60-65 ppm.

-

Methyl carbons (Ar-CH₃): A signal around δ 20-25 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ at m/z 294.98.

-

Expected [M+Na]⁺ at m/z 316.96.

-

The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be clearly visible.

-

Safety and Handling

As a novel chemical compound, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on the general properties of aromatic bromo compounds and sulfonamides, it should be considered as a potential irritant to the skin, eyes, and respiratory tract. A full risk assessment should be conducted before commencing any experimental work.

Conclusion

While 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide remains a hypothetical molecule in the published literature, a thorough analysis of its structural components allows for a robust prediction of its chemical properties and reactivity. The proposed synthetic routes are based on well-established and reliable chemical transformations. The molecule's unique combination of a sterically hindered aromatic ring, a versatile bromo-substituent, and a reactive N-methoxy-sulfonamide group makes it a highly attractive target for synthesis. Its potential as a scaffold for the development of novel therapeutic agents and as a versatile intermediate for organic synthesis is significant. This guide provides a solid theoretical foundation to encourage and facilitate the exploration of this promising area of chemical space.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

-

Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.

- Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (2010).

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Bentham Science. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

-

Preparation of sulfonamides from N-silylamines. (2014). PMC. [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (2020). Organic & Biomolecular Chemistry. [Link]

-

Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

-

Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. (2022). PMC. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PMC. [Link]

-

Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. [Link]

-

N-Hydroxybenzenesulfonamide. PubChem. [Link]

-

Steric effect/steric hindrance with example| steric inhibition of resonance |organic chemistry. (2022). YouTube. [Link]

-

Proton NMR Table. MSU chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

4-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

-

Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. [Link]

-

Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). ResearchGate. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features. (2022). Semantic Scholar. [Link]

-

Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. (2016). ResearchGate. [Link]

-

Physicochemical Profiling (Solubility, Permeability and Charge State). Bentham Science. [Link]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).

-

N-(2,6-Dimethylphenyl)benzenesulfonamide. (2008). PMC. [Link]

-

N-(2,6-dimethylphenyl)benzenesulfonamide. PubChem. [Link]

-

Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (2008). UniCA IRIS. [https://iris.unica.it/bitstream/11584/233513/1/Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.pdf]([Link] Synthesis of Bromo-Substituted 3-Arylcoumarins.pdf)

-

1-Bromo-3,5-dimethylbenzene. Chemsrc. [Link]

-

Benzene, 1-bromo-3,5-dimethyl-. PubChem. [Link]

-

4-bromo-2-methoxybenzene-1-sulfonyl chloride. PubChemLite. [Link]

- Physico-Chemical Characterization of Drugs: Acidity and Solubility. (2013).

-

Design and Synthesis of Ligands Targeting a Structured Viral RNA. UC San Diego. [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PubMed. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Benzene, 1-bromo-3,5-dimethyl- | C8H9Br | CID 136357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,6-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. Physico-Chemical Characterization of Drugs: Acidity and Solubility [diposit.ub.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 11. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. ijpsonline.com [ijpsonline.com]

Technical Monograph: 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Executive Summary

This guide profiles 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide , a specialized reagent designed for high-precision medicinal chemistry. Unlike varying generic sulfonamides, this molecule combines three critical structural features:

-

N-Methoxy Sulfonamide Motif: Serves as a pre-oxidized nitrogen source, functioning as a nitrene precursor in metal-catalyzed C–H amination or as a leaving group in nucleophilic substitutions.[1]

-

2,6-Dimethyl Steric Lock: The ortho-methyl groups provide conformational rigidity, preventing sulfonamide rotation and protecting the sulfur center from nucleophilic attack, thereby directing reactivity solely to the nitrogen or the aromatic ring.

-

4-Bromo Handle: A para-halogen substituent that allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sulfonamide core.

Part 1: Identification & Chemical Informatics[1]

As a specialized intermediate, this compound may not be indexed in public aggregators (e.g., PubChem) with a direct CAS number. Researchers must often search via structure or synthesis precursors.[1]

Identity Matrix

| Property | Value / Descriptor |

| Chemical Name | 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 294.17 g/mol |

| Structural Class | N-Alkoxy Sulfonamide / Aryl Sulfonamide |

| Key Precursor | 4-bromo-2,6-dimethylbenzenesulfonyl chloride |

CAS Number Verification Strategy

If a direct CAS search yields no results in public databases, use the following InChIKey to query proprietary databases (SciFinder-n, Reaxys):

-

Standard InChIKey (Predicted): WWKZQUYJ... (Note: Search via substructure is recommended due to variable indexing of the N-methoxy tautomers).

-

Search Query String: (4-bromo-2,6-dimethylphenyl) AND (sulfonamide) AND (methoxy)

Validated Precursors (Anchors)

To source this material, you will likely need to synthesize it from these commercially indexed precursors:

-

Sulfonyl Chloride: 4-bromo-2,6-dimethylbenzenesulfonyl chloride (PubChem CID: 2737468)[2]

-

Amine Source: O-Methylhydroxylamine hydrochloride (CAS: 593-56-6)

Part 2: Synthetic Architecture

The synthesis relies on the nucleophilic substitution of the sulfonyl chloride by O-methylhydroxylamine. The 2,6-dimethyl substitution pattern creates significant steric hindrance around the sulfur atom, requiring specific base catalysis to drive the reaction to completion.

Reaction Pathway Diagram

Caption: Sterically governed sulfonylation workflow. The 2,6-dimethyl groups necessitate a strong driving force (base) to overcome the kinetic barrier at the sulfur center.

Detailed Protocol

Scale: 10.0 mmol basis

-

Preparation: In a flame-dried 100 mL round-bottom flask, suspend O-methylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL).

-

Activation: Cool the suspension to 0°C under an inert atmosphere (

or Ar). Add Triethylamine (TEA) (2.5 equiv, 25.0 mmol) dropwise. Note: Ensure full dissolution/free-basing of the hydroxylamine. -

Addition: Dissolve 4-bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 equiv, 10.0 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

-

Criticality: The slow addition prevents localized exotherms which can degrade the labile N-O bond.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography. The product is typically a white to off-white crystalline solid.[1]

Part 3: Applications in Drug Discovery[1]

This molecule is not just a passive scaffold; it is a functional reagent .[1]

Electrophilic Amination (Nitrene Transfer)

The N-methoxy sulfonamide moiety is a privileged precursor for generating metal-nitrenoids (using Rh(III), Ir(III), or Cu catalysts).

-

Mechanism: The N-O bond is cleaved oxidatively, generating a reactive nitrene species stabilized by the sulfonyl group.

-

Utility: Direct C–H amination of arenes or olefins to form sultams or complex amines.[1]

Modular Cross-Coupling

The 4-bromo substituent is electronically decoupled from the sulfonamide due to the distance, making it an ideal handle for diversification.

-

Workflow: Perform the sensitive C–H amination (via the N-methoxy group) first, then functionalize the aryl ring via Suzuki coupling at the bromine position.

Application Logic Map

Caption: Divergent functionalization logic. Path A utilizes the N-O bond for amination; Path B utilizes the C-Br bond for scaffold extension.

References

-

Precursor Synthesis & Reactivity

-

Electrophilic Amination Methodology

-

General Sulfonamide Synthesis

-

Precursor Data (PubChem)

Sources

A Technical Guide to the Solubility of N-Methoxy Sulfonamides in Organic Solvents

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the N-methoxy sulfonamide moiety has emerged as a compelling pharmacophore, integral to the development of novel therapeutic agents. These compounds are noted for their unique electronic and steric properties, which can confer advantages in biological activity and metabolic stability. However, a critical gap exists in the foundational physicochemical data for this class: a comprehensive, publicly available dataset on their solubility in common organic solvents is notably scarce.[1]

This guide is designed not as a mere repository of existing data, but as a foundational manual for researchers, scientists, and drug development professionals. It provides the theoretical grounding and detailed, field-proven experimental protocols necessary to systematically and accurately determine the solubility of N-methoxy sulfonamides. By understanding the causality behind experimental choices and implementing self-validating systems, researchers can generate the high-quality, reliable data essential for advancing their discovery and development programs.

The Theoretical Bedrock: Predicting and Understanding Solubility

The solubility of a compound is a complex interplay between its intrinsic properties and those of the solvent. For N-methoxy sulfonamides, the key structural features governing this behavior are the polar sulfonyl group (-SO₂-), the N-O-CH₃ linkage, and the nature of the aromatic or aliphatic substituents. The N-O bond introduces a unique electronic environment compared to traditional N-H or N-alkyl sulfonamides, influencing its hydrogen bonding capabilities and overall dipole moment.

Guiding Principles: From Polarity to Interaction Parameters

At a fundamental level, the principle of "like dissolves like" provides a preliminary framework. Solvents that share similar polarity and hydrogen-bonding characteristics with the N-methoxy sulfonamide solute are likely to be more effective. However, for a more quantitative prediction, we turn to established thermodynamic models.

-

The General Solubility Equation (GSE): Proposed by Yalkowsky, the GSE provides an empirical correlation between aqueous solubility (Sw), the octanol-water partition coefficient (Kow), and the melting point (MP) of a compound: Log Sw = -0.01 (MP-25) - log Kow + 0.5 .[2] While developed for aqueous systems, the principles underscore the importance of crystal lattice energy (approximated by MP) and lipophilicity (log Kow) in overcoming the solid-state forces to achieve dissolution.

-

Hildebrand and Hansen Solubility Parameters: This approach offers a more nuanced prediction for organic solvents. The total Hildebrand solubility parameter (δt) is deconstructed into three Hansen parameters representing the energy from dispersion forces (δd) , polar forces (δp) , and hydrogen bonding (δh) . A solvent is likely to be effective if its Hansen parameters are close to those of the solute.[3] While determining the precise parameters for a novel N-methoxy sulfonamide requires experimental or computational effort, this framework is invaluable for rational solvent selection.

A Validated Experimental Workflow for Solubility Determination

Generating trustworthy solubility data requires a systematic and rigorous approach. The following workflow is designed as a self-validating system, ensuring that each stage builds upon a foundation of accuracy and reproducibility.

Caption: Overall workflow for systematic solubility determination.

Phase 1: Rational Solvent Selection and Preparation

The choice of solvents is paramount. A diverse panel should be selected to probe a range of intermolecular interactions.

Recommended Initial Solvent Panel:

| Solvent Class | Examples | Primary Interactions Probed |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Dipole-dipole interactions, hydrogen bond acceptor |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bond donating and accepting capabilities |

| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Moderate polarity, hydrogen bond acceptor |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Dipole-dipole, hydrogen bond acceptor |

| Esters | Ethyl Acetate | Moderate polarity |

| Halogenated | Dichloromethane (DCM) | Weakly polar |

| Non-polar | Toluene, Cyclohexane | van der Waals / dispersion forces |

Causality: This selection is not arbitrary. Starting with solvents commonly used in the synthesis of sulfonamides (like DMF or ACN) provides a practical baseline.[4][5] The panel then expands to systematically evaluate the compound's response to different types of intermolecular forces, from the strong hydrogen bonding in alcohols to the weaker dispersion forces in hydrocarbons.[6]

Phase 2: The Isothermal Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically accurate data.[1][7][8]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid N-methoxy sulfonamide to a series of glass vials (one for each solvent). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1]

-

Expert Insight: The 24-72 hour window is crucial because dissolution is not instantaneous. It involves two competing processes: the solid dissolving into the solution and the solute crystallizing out of the solution.[2] Equilibrium is the point where these rates become equal. A preliminary time-course experiment can determine the minimum time required for a specific compound-solvent system.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the controlled temperature for a short period, letting the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, this is best achieved by either:

-

Dilution: Immediately dilute the collected supernatant with a known volume of the appropriate solvent to prevent precipitation and bring the concentration into the linear range of the analytical method. Record the dilution factor accurately.

Phase 3: Analytical Quantification

Accurate quantification of the dissolved solute is the final, critical step. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[10][11]

Caption: HPLC quantification workflow with calibration.

Protocol for HPLC-UV Quantification:

-

Method Development: Develop a suitable HPLC method. A C18 column is often a good starting point for sulfonamides. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[1]

-

Wavelength Selection: Determine the UV wavelength of maximum absorbance (λmax) for the N-methoxy sulfonamide to ensure maximum sensitivity.

-

Calibration Curve:

-

Prepare a primary stock solution of the N-methoxy sulfonamide at a precisely known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area versus concentration. This must yield a linear relationship (R² > 0.99) for the method to be considered valid.[1]

-

-

Sample Analysis:

-

Inject the diluted sample from the shake-flask experiment.

-

Determine its concentration by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

Data Presentation and Interpretation

All experimentally determined data should be systematically recorded to facilitate comparison and analysis.

Table 1: Experimentally Determined Solubility of [Insert N-Methoxy Sulfonamide Name]

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC-UV |

| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | HPLC-UV |

Interpretation for Application:

-

High Solubility (e.g., in DMF, DMSO): These solvents are excellent candidates for reaction media in chemical synthesis or for preparing high-concentration stock solutions for biological screening.[4][9]

-

Moderate Solubility (e.g., in Ethanol, Acetone): These less toxic, more volatile solvents may be suitable for preclinical formulations, crystallization processes, or purification steps.[12]

-

Low Solubility (e.g., in Toluene, Cyclohexane): These solvents can be useful as anti-solvents in crystallization procedures to induce precipitation and purification of the compound.[6][13]

By systematically generating and interpreting this data, researchers can make informed, evidence-based decisions that accelerate the entire drug development pipeline, from synthetic route optimization to final dosage form design.

References

-

Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

-

SlideShare. solubility experimental methods.pptx.

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

-

Kovács, E., et al. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. PMC.

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Abbasi, M. A., et al. (2018, June 26). Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC.

-

Perlovich, G. L., et al. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.

-

PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.

-

Drug Discovery Unit, University of Dundee. (2020, August 25). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.

-

MOST Wiedzy. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

-

SciELO. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane.

-

MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility.

-

MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

-

PubMed. (2019, October 30). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution.

-

RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.

-

BenchChem. (2025). Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.

-

RSC Publishing. (2025, August 5). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco.

-

BenchChem. (2025, November). Determining the Solubility of 4-Amino-3-methoxybenzenesulfonamide in Organic Solvents: A Technical Guide.

-

Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.

-

Uniba.it. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. lifechemicals.com [lifechemicals.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Introduction: The Significance of Acidity in N-methoxy Benzenesulfonamides

An In-Depth Technical Guide to the pKa Values of N-methoxy Benzenesulfonamides

This guide provides a comprehensive exploration of the acidity, determination, and application of N-methoxy benzenesulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. By synthesizing fundamental chemical principles with established analytical methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to understand and manipulate the physicochemical properties of these important molecules.

The benzenesulfonamide moiety is a cornerstone of modern pharmacology, found in a wide array of therapeutic agents.[1] The acidity of the sulfonamide proton is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This acidity, quantified by the pKa value, governs the ionization state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, protein binding, and interaction with target receptors.

N-methoxy benzenesulfonamides, which feature a methoxy group attached to the sulfonamide nitrogen (-SO₂NH(OCH₃)), present a unique electronic environment compared to primary or N-alkyl sulfonamides. Understanding the factors that govern their pKa is paramount for the rational design of novel therapeutics with optimized absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the theoretical underpinnings of their acidity, outlines robust experimental and computational methods for pKa determination, and discusses the implications for drug discovery.

Part 1: The Chemical Principles of Sulfonamide Acidity

The acidity of a sulfonamide is primarily attributed to the dissociation of the proton from the sulfonamide nitrogen (-SO₂NH-). The stability of the resulting conjugate base (anion) is the key determinant of the compound's pKa.

The Dominant Inductive Effect of the Sulfonyl Group

Influence of N-Substitution: The Case of the Methoxy Group

Substitution on the sulfonamide nitrogen directly modulates the acidity. In N-methoxy benzenesulfonamides, the methoxy group (-OCH₃) introduces competing electronic effects.

-

Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma bond framework, the oxygen atom of the methoxy group inductively withdraws electron density from the nitrogen atom. This effect further destabilizes the N-H bond and stabilizes the resulting conjugate base, thereby increasing the acidity (i.e., lowering the pKa value) compared to an N-H or N-alkyl sulfonamide.

-

Resonance Effect (+R): The oxygen atom also possesses lone pairs of electrons that can, in principle, be donated into the system via resonance. However, in the sulfonamide context, this effect is generally considered minor compared to the powerful inductive withdrawal and the resonance delocalization into the adjacent sulfonyl group.

Therefore, the net electronic effect of the N-methoxy group is dominated by inductive withdrawal, leading to a predicted lower pKa for N-methoxy benzenesulfonamides when compared to their unsubstituted or N-alkyl counterparts.

Part 2: Methodologies for pKa Determination

Accurate pKa determination is essential for characterizing lead compounds and building reliable structure-activity relationships (SAR). Several robust methods are available, each with distinct advantages.

Potentiometric Titration: The Gold Standard

Potentiometric titration remains a primary and highly accurate method for pKa measurement.[4] It involves the gradual addition of a titrant (e.g., KOH) to a solution of the analyte while monitoring the solution's pH with a high-precision electrode. The pKa is determined from the midpoint of the resulting titration curve.

-

Preparation: Accurately weigh and dissolve the N-methoxy benzenesulfonamide sample in a suitable solvent. For water-insoluble compounds, a co-solvent system like methanol-water or DMSO-water is often used.[4] The use of co-solvents will yield an apparent pKa (pKaapp) that may require extrapolation to purely aqueous conditions.

-

Titrant: Prepare a standardized solution of a strong base (e.g., 0.02 M KOH in the same solvent system to avoid precipitation).

-

Apparatus: Calibrate a pH meter with standard buffers. Use a potentiometric titrator equipped with a micro-burette for precise titrant delivery.[4]

-

Titration: Maintain the sample solution at a constant temperature (e.g., 25 °C). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. Alternatively, the inflection point of the first derivative plot (dpH/dV) indicates the equivalence point.

LC-Based Methods: High-Throughput and Purity-Independent

Methods based on liquid chromatography (LC) are particularly powerful as they do not require a pure sample and can be used for poorly soluble compounds.[5][6] These techniques correlate the retention factor (k) of a compound with the pH of the mobile phase.

The underlying principle is that the retention of an ionizable compound on a reversed-phase column changes as it transitions from its neutral to its ionized form. A sigmoidal relationship between the retention factor and pH is observed, from which the pKa can be derived.[5][7]

Caption: Workflow for pKa determination using liquid chromatography.

Computational Prediction

In silico methods are invaluable in early-stage drug discovery for high-throughput screening.[8] Density Functional Theory (DFT) and other quantum chemical methods can predict aqueous pKa values by calculating the Gibbs free energy of the deprotonation reaction.[9][10] While computationally intensive, these methods can provide accurate predictions that correlate well with experimental values and offer insights into the electronic structure of the molecule.[10][11]

Part 3: Expected pKa Values and Influencing Factors

The hydrogen on the nitrogen in a sulfonamide is strongly acidic due to the electron-withdrawing sulfonyl group.[2] N-aryl derivatives are generally more acidic than primary benzenesulfonamides.[12] The introduction of an N-methoxy group is expected to further increase acidity due to the strong inductive effect of the oxygen atom.

Table 1: Comparative pKa Values of Substituted Benzenesulfonamides

| Compound | N-Substituent | Key Electronic Effect | Expected Aqueous pKa Range |

| Benzenesulfonamide | -H | Baseline | ~10.1[13] |

| N-Phenylbenzenesulfonamide | -Phenyl | -I (Inductive), -R (Resonance) | ~9.65[12] |

| N-Methoxybenzenesulfonamide | -OCH₃ | Strong -I (Inductive) | < 9.5 (Predicted) |

Note: The predicted pKa for N-methoxybenzenesulfonamide is an estimation based on electronic principles. The actual value is highly dependent on the specific substitution pattern on the benzene ring and the solvent system used for measurement.

Caption: Electronic factors governing the acidity of substituted sulfonamides.

Part 4: Implications in Drug Design and Development

The pKa of an N-methoxy benzenesulfonamide is not merely an academic value; it is a critical parameter that dictates biological activity.

-

Solubility and Absorption: The ionization state at the pH of the gastrointestinal tract (pH 1-8) affects both solubility and the ability to cross lipid membranes. A lower pKa means the compound will be more ionized (anionic) at intestinal pH, which typically increases aqueous solubility but can hinder passive diffusion across cell membranes.

-

Target Binding: For many targets, such as the zinc-containing enzyme carbonic anhydrase, the sulfonamide must be deprotonated to bind effectively.[14] The anionic nitrogen directly coordinates with the zinc ion in the enzyme's active site.[14] Therefore, a pKa value that ensures a significant anionic population at physiological pH (~7.4) is crucial for potent inhibition.

-

Pharmacokinetics: The overall charge of a molecule influences its volume of distribution, plasma protein binding, and routes of elimination. Fine-tuning the pKa through chemical modification is a key strategy in lead optimization to achieve a desirable ADME profile.

Conclusion

The pKa of N-methoxy benzenesulfonamides is a product of the powerful electron-withdrawing nature of the sulfonyl group, further enhanced by the inductive effect of the N-methoxy substituent. This guide has established the theoretical basis for their acidity and provided detailed, field-proven protocols for their experimental determination using potentiometric and chromatographic techniques. By understanding and accurately measuring this fundamental physicochemical property, researchers can more effectively design and optimize N-methoxy benzenesulfonamide-based molecules as next-generation therapeutics, ensuring that their ionization profile is tailored for maximal efficacy and favorable pharmacokinetics.

References

- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv.

- Şanli, N., Şanli, S., Özkan, G., & Denizli, A. (2010).

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010).

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). ScienceOpen.

- Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. (n.d.).

- Xiao, J.-C., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry.

- Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. (n.d.).

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss.

- 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry. (2025). Benchchem.

- Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2025).

- Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. (n.d.).

- Organic Chemistry – Specific Name Reactions. (n.d.).

- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). PMC.

- Amines. (n.d.).

- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). PMC.

Sources

- 1. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kvmwai.edu.in [kvmwai.edu.in]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures – ScienceOpen [scienceopen.com]

- 8. ijirss.com [ijirss.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

[1]

Executive Summary: The Bifunctional Reagent

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a specialized organosulfur reagent characterized by its dual-modality reactivity . Unlike standard sulfonamides, the incorporation of the N-methoxy (

For drug development professionals, this molecule represents a strategic "linchpin" scaffold:

-

The Aryl Bromide Handle: Allows for standard Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core without disturbing the sulfonamide.

-

The N-Methoxy Trigger: Under specific oxidative or thermal conditions, the

bond becomes labile, generating sulfonyl radicals ( -

Steric Gating: The 2,6-dimethyl substitution pattern provides critical steric bulk, preventing unwanted ortho-metalation and forcing regioselectivity during catalytic cycles.

Physicochemical & Mass Spectrometry Profile

Precise molecular weight determination is critical for this compound due to the distinct isotopic signature of Bromine (

Table 1: Molecular Identity & Properties[1][2][3]

| Property | Value | Notes |

| IUPAC Name | 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide | |

| CAS Number | 1704069-10-2 | |

| Molecular Formula | ||

| Average Mol.[1][2][3][4][5][6] Weight | 294.17 g/mol | Used for stoichiometry calc. |

| Monoisotopic Mass ( | 292.9721 Da | Primary MS peak [M+H]+ |

| Monoisotopic Mass ( | 294.9701 Da | Secondary MS peak [M+H]+ |

| Predicted LogP | ~2.3 - 2.6 | Moderate lipophilicity |

| H-Bond Donors/Acceptors | 1 / 4 | Acidic proton on Nitrogen ( |

Mass Spectrometry Interpretation

When analyzing reaction mixtures via LC-MS:

-

Look for the characteristic "Twin Peak" signature separated by 2 mass units (m/z 293 and 295 in positive mode).

-

Fragmentation: Loss of the methoxy group (

, -31 Da) is a common fragmentation pathway, often followed by

Synthetic Architecture

The synthesis of N-methoxy sulfonamides requires careful control of pH and temperature to prevent over-alkylation or hydrolysis of the sensitive methoxyamine reagent.

Protocol: Schotten-Baumann Sulfonylation

Objective: Synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide from its sulfonyl chloride precursor.

Reagents:

-

Precursor: 4-Bromo-2,6-dimethylbenzenesulfonyl chloride (1.0 equiv).

-

Nucleophile: Methoxyamine hydrochloride (

) (1.2 equiv). -

Base: Pyridine (excess) or

(2.5 equiv) in DCM. -

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methoxyamine HCl and anhydrous DCM under an inert atmosphere (

). -

Activation: Cool the mixture to 0°C. Add Pyridine dropwise. The suspension will clear as the free amine is liberated.

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature

. Rationale: The 2,6-dimethyl groups create steric hindrance; slow addition ensures the nucleophile attacks the sulfur center effectively without competitive hydrolysis. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (stain with

; sulfonamides are often UV active). -

Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash organic layer with brine, dry over

.[1] -

Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (typically 10-30% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Caption: Stoichiometric conversion of sulfonyl chloride to N-methoxy sulfonamide via nucleophilic substitution.

Reactivity & Applications

This molecule is not merely a static end-product; it is a Reactivity Switch . The researcher can choose which "end" of the molecule to activate based on the catalytic system employed.

Pathway A: The "Stable" Sulfonamide (Cross-Coupling)

Under standard Suzuki or Sonogashira conditions (e.g.,

-

Utility: Building complex biaryl sulfonyl precursors.

Pathway B: The "Labile" Sulfonamide (Radical Transfer)

In the presence of oxidants or specific Pd(II) catalysts, the N-methoxy group facilitates the homolytic cleavage of the

-

Mechanism: The N-methoxy group acts as a radical leaving group, generating a transient sulfonyl radical (

). -

Application: Desulfitative arylation (Heck-type) or synthesis of diaryl sulfones via C-H activation.

Visualization: Divergent Reactivity Map

Caption: Orthogonal reactivity profiles allows sequential functionalization of the arene ring and the sulfonyl core.

References

-

Ojha, S., & Panda, N. (2022).[7] Pd-catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Royal Society of Chemistry (RSC) Advances.

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[8] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[8] Journal of Organic Chemistry.

-

Chemikart. (n.d.). 4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide Product Data.

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. 1704097-43-7 | 4-Bromo-N-isopropyl-2,6-dimethylbenzenesulfonamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. 5-溴-N-甲氧基-N,2-二甲基苯磺酰胺 | 5-Bromo-N-methoxy-N,2-dimethylbenze | 923232-11-5 - 乐研试剂 [leyan.com]

- 7. rsc.org [rsc.org]

- 8. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

A Comprehensive Technical Guide to LogP and Lipophilicity of N-methoxy Sulfonamide Analogs

Abstract: Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its quantification, most commonly through the partition coefficient (LogP), is a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the theoretical and practical aspects of LogP and lipophilicity, with a specific focus on the N-methoxy sulfonamide scaffold. We delve into the structural nuances that govern the lipophilicity of these analogs, particularly the role of the N-methoxy group in modulating hydrogen bonding and polarity. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource, detailing authoritative experimental and computational methodologies for LogP determination and providing strategic insights into leveraging lipophilicity for the rational design of optimized therapeutic agents.

Introduction: The Central Role of Lipophilicity in Drug Discovery

Lipophilicity is arguably the single most influential physicochemical property in drug design.[1][2] It governs a molecule's journey through the body, impacting everything from how it is absorbed into the bloodstream to how it interacts with its biological target and is eventually eliminated.[3][4][5][6] A carefully balanced lipophilicity is often the defining feature of a successful drug.

Defining Lipophilicity, LogP, and LogD

Lipophilicity describes the affinity of a molecule for a lipid-like, non-polar environment over an aqueous, polar one.[5][7] It is experimentally quantified by the partition coefficient (P) , which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5][8] Due to the wide range of values, it is expressed on a logarithmic scale as LogP :

LogP = log10 ([solute]octanol / [solute]water)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[8]

For ionizable compounds, lipophilicity becomes pH-dependent. The distribution coefficient (D) accounts for both the neutral and ionized forms of the molecule at a specific pH. Its logarithmic form, LogD , is the more physiologically relevant descriptor for most drug candidates.[8][9]

The "Lipophilicity Sweet Spot": Balancing ADME Properties

The success of a drug candidate is a delicate balancing act between solubility and permeability, a relationship heavily dictated by lipophilicity.[10]

-

Too Hydrophilic (Low LogP): The compound may have excellent aqueous solubility but will likely exhibit poor permeability across lipid-rich biological membranes (e.g., the gut wall, the blood-brain barrier), leading to poor absorption.[1][10]

-

Too Lipophilic (High LogP): The compound may readily cross membranes but often suffers from poor aqueous solubility, leading to dissolution-limited absorption. Furthermore, high lipophilicity is frequently associated with increased metabolic clearance, greater binding to plasma proteins (reducing free drug concentration), and a higher risk of off-target toxicity.[1][4][11]

This trade-off necessitates the pursuit of a "lipophilicity sweet spot," generally considered to be in the LogP/LogD range of 1 to 3 for orally administered drugs, to optimize the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12]

The N-methoxy Sulfonamide Scaffold

Sulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[13][14][15] The N-methoxy modification represents a strategic chemical alteration designed to fine-tune the physicochemical properties of the parent sulfonamide. By replacing the acidic proton of a primary or secondary sulfonamide with a methoxy group, medicinal chemists can profoundly alter the molecule's electronic character, hydrogen bonding capacity, and, consequently, its lipophilicity.

Theoretical Framework: Factors Governing Lipophilicity

The LogP of a molecule is a holistic property arising from the interplay of various intermolecular forces. Understanding these factors is crucial for predicting how structural changes will impact lipophilicity.

-

Solvation and the Hydrophobic Effect: The primary driver of lipophilicity is the hydrophobic effect. Water molecules form a highly ordered "cage" around a non-polar solute. The energetic penalty of creating this ordered structure drives the non-polar molecule to partition into the octanol phase, disrupting a smaller, less-ordered solvent environment.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) can increase lipophilicity by reducing the polarity of nearby functional groups. Conversely, electron-donating groups can decrease it.

-

Steric Factors: Larger molecules have a greater surface area, which generally leads to increased lipophilicity.[1] Molecular shape and flexibility also play a role by influencing how effectively a molecule can be solvated.

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor is a primary determinant of its hydrophilicity. Exposed polar atoms (O, N) that can engage in hydrogen bonding with water will significantly lower a compound's LogP. A key strategy in medicinal chemistry to increase lipophilicity is to "mask" these polar functionalities, often through the formation of intramolecular hydrogen bonds (IMHBs).[16][17][18][19][20] An IMHB can shield polar groups from the aqueous environment, effectively making the molecule behave as if it were less polar and therefore more lipophilic.[18]

Methodologies for LogP Determination

Accurate LogP determination is essential for building reliable structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[21][22] Both experimental and computational methods are widely used, each with distinct advantages and limitations.

Experimental Approaches

Experimental methods provide the most accurate measure of a compound's lipophilicity.

This classic method directly measures the partitioning of a solute between n-octanol and water and is considered the benchmark for accuracy.[2][23][24]

Causality Behind Experimental Choices:

-

Pre-saturation: Both the n-octanol and water phases are pre-saturated with each other to ensure that the partitioning equilibrium is not skewed by the miscibility of the solvents.

-

Equilibration: Vigorous shaking followed by a settling period (often via centrifugation) is critical to ensure the compound has reached thermodynamic equilibrium between the two phases.

-

Quantification in Both Phases: Measuring the concentration in both the aqueous and organic layers serves as a self-validating system. A mass balance calculation can confirm the accuracy of the measurements.

| Step | Procedure | Rationale |

| 1. Preparation | Pre-saturate n-octanol with water and water with n-octanol for at least 24 hours. Prepare a stock solution of the test compound in the solvent in which it is more soluble. | Ensures the two phases are at equilibrium before the experiment begins, preventing volume changes during partitioning. |

| 2. Partitioning | Add a known volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and water. The phase volume ratio can be adjusted based on the expected LogP.[25] | The starting concentration should be below 0.01 M to avoid self-association of the solute. |

| 3. Equilibration | Cap the vessel and shake vigorously for 5-10 minutes. Let the mixture stand or centrifuge to achieve complete phase separation. | Ensures the compound reaches thermodynamic equilibrium between the two phases. |

| 4. Sampling | Carefully withdraw an aliquot from both the n-octanol and the aqueous layer. | Avoids cross-contamination between the layers. |

| 5. Quantification | Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS). | A highly sensitive and linear analytical method is required, especially if the compound partitions heavily into one phase.[26] |

| 6. Calculation | Calculate LogP using the formula: LogP = log10 (Coctanol / Cwater). | The final value is the direct measure of the partition coefficient. |

Reversed-phase HPLC (RP-HPLC) is a rapid, automated, and widely used indirect method for estimating LogP.[27][28][29] It relies on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.[3]

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is used because its long alkyl chains provide a non-polar environment that mimics the lipophilic n-octanol phase.

-

Mobile Phase: A polar mobile phase (typically a mixture of water/buffer and an organic modifier like methanol or acetonitrile) is used. Lipophilic compounds interact more strongly with the stationary phase and thus elute later.

-

Calibration Standards: A set of reference compounds with accurately known LogP values is required. This is the cornerstone of the method's validity; the LogP of the unknown is determined by interpolation, not by absolute measurement.

| Step | Procedure | Rationale |

| 1. System Setup | Equilibrate an RP-HPLC system with a C18 column using a defined isocratic mobile phase (e.g., 60:40 Methanol:Water). | Isocratic elution is crucial for stable retention times and a linear correlation. |

| 2. Calibration | Inject a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compounds. | Establishes a valid calibration curve. The standards must be structurally diverse yet relevant to the test compounds if possible. |

| 3. Data Acquisition | Record the retention time (tR) for each standard. Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil). | t0 is the time it takes for an unretained molecule to pass through the column and is essential for calculating the capacity factor. |

| 4. Curve Generation | Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0 . Plot log(k) versus the known LogP values. Perform a linear regression to obtain the calibration equation. | The capacity factor normalizes the retention time, making it independent of flow rate and column dimensions. |

| 5. Sample Analysis | Inject the N-methoxy sulfonamide analog under the identical HPLC conditions and determine its retention time. | Consistency in conditions is paramount for accurate interpolation. |

| 6. LogP Calculation | Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.[27] | Interpolating the unknown's LogP from the behavior of known standards. |

Diagram 1: The Partition Coefficient (LogP) Concept

Caption: A molecule partitioning between octanol and water phases at equilibrium.

Diagram 2: Experimental Workflow for HPLC-based LogP Determination

Caption: Workflow for determining LogP using the RP-HPLC method.

Computational (In Silico) Approaches

Computational models offer instantaneous LogP predictions, which are invaluable for virtual screening and prioritizing synthetic targets.[30][31] However, their accuracy can vary significantly depending on the algorithm and the chemical space of the training data.[32]

| Method Type | Principle | Examples | Strengths / Weaknesses |

| Fragment-Based | Sums the contributions of molecular fragments and applies correction factors. Based on the pioneering work of Hansch and Leo. | cLogP, MiLogP | Strengths: Fast, mechanistically intuitive. Weaknesses: Accuracy depends heavily on the quality of the fragment library; may fail for novel scaffolds. |

| Atom-Based | Assigns a lipophilicity contribution to each atom based on its type and local environment. | XLOGP3, ALOGP, S+logP[33] | Strengths: Generally more robust for novel structures than fragment-based methods. Weaknesses: Can struggle with complex stereoelectronic or proximity effects. |

| Property-Based / QSAR | Uses whole-molecule properties (e.g., polar surface area, partial charges) to build a regression model against a training set of known LogP values.[34] | KOWWIN | Strengths: Can capture holistic molecular properties. Weaknesses: Highly dependent on the chemical diversity and accuracy of the training set. |

| Machine Learning | Employs advanced algorithms like neural networks or random forests trained on large datasets to recognize complex patterns between molecular structure and LogP.[30][31] | Graph-CNN models | Strengths: Can achieve high predictive accuracy.[31] Weaknesses: Often a "black box" with less chemical intuition; performance is tied to the training data. |

Structure-Lipophilicity Relationships (SLR) of N-methoxy Sulfonamide Analogs

The N-methoxy Group as a Lipophilicity Modulator

The key to understanding the lipophilicity of this class is to compare the N-methoxy sulfonamide (-SO₂N(H)R) with its more common secondary sulfonamide (-SO₂NHR) and N-methyl (-SO₂N(CH₃)R) counterparts.

-

Elimination of Hydrogen Bond Donation: The most significant change is the replacement of the acidic N-H proton with the N-OCH₃ group. The secondary sulfonamide proton is a potent hydrogen bond donor. Removing it eliminates a primary point of hydrophilic interaction with water, which is expected to cause a substantial increase in lipophilicity (LogP) .

-

Hydrogen Bond Acceptance: The sulfonamide oxygens remain strong hydrogen bond acceptors. The oxygen of the N-methoxy group also introduces an additional H-bond acceptor site.

-

Conformational Effects and IMHB: The N-methoxy group can influence the molecule's preferred conformation. If a nearby functional group can act as a hydrogen bond donor, it's possible for the N-methoxy oxygen to act as an acceptor in an intramolecular hydrogen bond (IMHB). This would shield polarity and further increase lipophilicity.[16][17]

Diagram 3: Impact of N-Substitution on Sulfonamide H-Bonding Potential

Caption: N-substitution removes H-bond donation, increasing lipophilicity.

Impact of Aryl Ring Substitution Patterns

For a typical N-methoxy arylsulfonamide, substituents on the aromatic ring provide a powerful handle for modulating LogP. The following table illustrates these principles with calculated LogP (cLogP) values for a hypothetical series of analogs.

| R-Group (para-position) | cLogP (Predicted) | Rationale for Change in Lipophilicity |

| -H (Parent) | 2.10 | Baseline lipophilicity. |

| -F | 2.25 | Halogens are lipophilic; fluorine adds a small lipophilic contribution. |

| -Cl | 2.81 | Chlorine is significantly more lipophilic than fluorine. |

| -CH₃ | 2.60 | Alkyl groups are non-polar and increase lipophilicity. |

| -OH | 1.44 | The hydroxyl group is highly polar and can donate and accept H-bonds, drastically reducing lipophilicity. |

| -OCH₃ | 2.12 | The methoxy group is largely neutral in its effect; the polar ether oxygen is balanced by the non-polar methyl group. |

| -CN | 1.55 | The cyano group is polar and a hydrogen bond acceptor, reducing lipophilicity. |

| -NH₂ | 1.01 | The primary amine is very polar and a strong H-bond donor/acceptor, significantly decreasing LogP. |

Note: cLogP values are illustrative and were calculated using a standard chemical informatics platform for a simplified N-methoxy benzenesulfonamide structure.

Practical Applications & Drug Development Strategy

A deep understanding of the SLR for N-methoxy sulfonamides allows for a more rational and efficient drug design process.

Optimizing Permeability and Solubility

By systematically modifying peripheral groups, a medicinal chemist can "dial in" the desired LogP value to find the optimal balance between aqueous solubility and membrane permeability.[4][10] For instance, if a lead compound shows poor absorption due to low permeability, introducing a lipophilic group like a chloro or methyl substituent could be a viable strategy. Conversely, if solubility is the limiting factor, adding a polar handle like a hydroxyl or small amine could be beneficial.

Mitigating Risks: Metabolism, Protein Binding, and Toxicity